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Latanoprost intermediate

Cat. No.: B1647388
M. Wt: 304.4 g/mol
InChI Key: CQVHXVLSHMRWEC-UHFFFAOYSA-N
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Description

Significance of Prostaglandin (B15479496) Analogues in Chemical Synthesis Research

Prostaglandin analogues are a class of lipid compounds that exhibit a wide range of physiological activities. ontosight.ai Their intricate structures, characterized by a cyclopentane (B165970) core with two side chains and multiple stereocenters, present a formidable challenge to synthetic chemists. acs.org The pursuit of efficient methods to construct these complex molecules has driven significant innovation in the field of organic synthesis. ontosight.ai

The synthesis of prostaglandin analogues like Latanoprost (B1674536) serves as a benchmark for the development of new synthetic methodologies. nih.gov These endeavors have led to advancements in areas such as stereocontrolled reactions, organocatalysis, and the development of novel protecting group strategies. nih.govnih.gov The knowledge gained from synthesizing these complex natural product-like molecules is often transferable to the synthesis of other medicinally important compounds.

Historical Context of Latanoprost Synthesis: Foundational Methodologies

The synthesis of Latanoprost and other prostaglandins (B1171923) has a rich history, with numerous strategies developed over the decades. A key breakthrough in prostaglandin synthesis was the development of the Corey lactone, a versatile intermediate that provides a pre-formed cyclopentane ring with the correct stereochemistry for the elaboration of the final prostaglandin structure. caltech.edugoogle.com Many synthetic routes to Latanoprost converge on a Corey lactone derivative as a key intermediate. nih.gov

Early synthetic approaches often involved lengthy and linear sequences. However, the demand for more efficient and scalable processes for pharmaceutical production has spurred the development of more convergent and streamlined syntheses. researchgate.net These modern approaches often focus on the early and efficient construction of key intermediates that can be readily converted to the final target molecule.

Evolution of Corey's Synthetic Strategy Variants

The synthetic strategy developed by E.J. Corey in 1969 represents a landmark in prostaglandin synthesis. caltech.edu This approach, often referred to as the "Corey lactone" or "Corey aldehyde" route, has been the foundation for a multitude of prostaglandin syntheses, including that of Latanoprost. google.comresearchgate.net The original strategy involved a bicyclo[2.2.1]heptane system which, through a series of transformations including a Baeyer-Villiger oxidation, yielded the pivotal Corey lactone intermediate. libretexts.org

One significant evolution involves the modification of the Horner-Wadsworth-Emmons reaction to attach the lower side chain to the Corey aldehyde. sioc-journal.cn Another key area of development has been the stereoselective reduction of the 15-keto group to the desired (S)-alcohol, a crucial step in the synthesis of Latanoprost. sioc-journal.cn Chemoenzymatic approaches have also been explored, utilizing enzymes to carry out specific transformations with high stereoselectivity, offering a greener and more efficient alternative to some traditional chemical steps. unimi.it

More recent innovations have focused on pot-economical and organocatalytic methods to construct the core cyclopentane structure, bypassing the traditional bicycloheptane (B81988) route altogether. nih.govthieme-connect.com These strategies often involve domino reactions that rapidly build molecular complexity from simple starting materials. thieme-connect.com For instance, an organocatalyst-mediated Michael reaction has been used as a key step in a highly diastereo- and enantioselective synthesis of Latanoprost. nih.gov

The following table provides a summary of some key intermediates and reactions in the synthesis of Latanoprost based on Corey's strategy and its variants:

Intermediate/ReactionDescriptionKey Features
Corey Lactone Diol A chiral precursor containing the cyclopentane ring with two hydroxyl groups. ias.ac.inServes as a versatile starting material for the synthesis of various prostaglandins.
Corey Aldehyde Derived from the Corey lactone, it is the electrophile for the attachment of the lower side chain. sioc-journal.cnA key intermediate in the classic Corey synthesis.
Horner-Wadsworth-Emmons Reaction Used to form the carbon-carbon double bond of the lower side chain by reacting the Corey aldehyde with a phosphonate (B1237965) ylide. sioc-journal.cnA reliable method for olefination.
Wittig Reaction Employed to install the upper side chain. ias.ac.inasianpubs.orgA widely used method for forming carbon-carbon double bonds.
(–)-Corey lactone benzoate (B1203000) A protected form of the Corey lactone used in some synthetic routes. unimi.itAllows for selective manipulation of other functional groups.
Bicyclic enal intermediate A key intermediate in an organocatalytic synthesis of Latanoprost. nih.govacs.orgEnables a shorter and more efficient synthesis.
Latanoprost lactol An intermediate formed by the reduction of the lactone functionality. sioc-journal.cnA precursor to the final Wittig reaction to install the upper side chain.

These evolutionary steps in synthetic strategy highlight the continuous quest for more ideal and practical routes to complex and valuable molecules like Latanoprost. The research on Latanoprost intermediates not only facilitates the production of this important drug but also enriches the field of organic synthesis with new tools and concepts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O4 B1647388 Latanoprost intermediate

Properties

IUPAC Name

5-hydroxy-4-(3-hydroxy-5-phenylpentyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHXVLSHMRWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Latanoprost Intermediates

Chemoenzymatic Approaches in Intermediate Synthesis

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions. This approach has been successfully applied to the synthesis of Latanoprost (B1674536) intermediates, offering elegant solutions to challenging stereochemical problems.

Enzyme-Catalyzed Biotransformations for Stereoselective Synthesis

A notable chemoenzymatic approach to Latanoprost intermediates utilizes a one-pot, three-enzyme system from the yeast Pichia anomala. This biocatalytic cascade replaces three conventional synthetic steps: C=C bond reduction, stereoselective C=O reduction, and hydrolysis of a benzoate (B1203000) ester. researchgate.net The process starts from the key ketoprostaglandin intermediate, (3aR,4R,5R,6aS)-4, and through the action of enoate reductases, dehydrogenases (carbonyl reductases), and esterases, yields optically pure diol intermediates crucial for the synthesis of Latanoprost. unimi.it

The key transformations catalyzed by the enzymes from Pichia anomala are:

Enoate Reductase: Catalyzes the reduction of the carbon-carbon double bond in the α,β-unsaturated ketone moiety of the intermediate.

Dehydrogenase (Carbonyl Reductase): Mediates the stereoselective reduction of the ketone group to a secondary alcohol.

Esterase: Catalyzes the hydrolysis of the benzoate ester protecting group to yield the free hydroxyl group.

This one-pot reaction showcases the power of biotransformations in achieving multiple, highly stereoselective conversions in a single operation, significantly streamlining the synthesis.

Modulation of Reaction Medium for Intermediate Selectivity

A remarkable feature of the chemoenzymatic synthesis utilizing Pichia anomala is the ability to control the reaction outcome by modulating the composition of the reaction medium. researchgate.net By carefully selecting the co-substrate used in the whole-cell biotransformation, the process can be directed to selectively produce either the saturated or unsaturated prostaglandin (B15479496) intermediate.

Specifically, the choice of co-substrate influences the regeneration of different cofactors required by the various reductases, thereby controlling which enzymatic reduction predominates. researchgate.net For instance, the use of glycerol or glucose as a co-substrate favors the formation of the unsaturated diol, Lactondiol B, which is an intermediate for other prostaglandins (B1171923). unimi.it In contrast, the introduction of fumaric acid into the medium promotes the reduction of the carbon-carbon double bond, leading to the preferential formation of the saturated diol, Lactondiol L, the direct precursor to a key Latanoprost intermediate. unimi.it This highlights the tunability of enzymatic processes to achieve desired product selectivity.

Co-substrateMajor ProductYieldDiastereomeric Excess (d.e.)
GlycerolLactondiol B (unsaturated)62%97%
Fumaric AcidLactondiol L (saturated)82%97%

Organocatalytic Strategies for this compound Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of Latanoprost synthesis, organocatalytic strategies have been instrumental in the stereocontrolled construction of the core cyclopentane (B165970) ring and the introduction of its stereogenic centers.

Organocatalyst-Mediated Michael Reactions

Organocatalyst-mediated Michael reactions have been effectively employed in the synthesis of key cyclopentanone intermediates for Latanoprost. nih.govresearchgate.net In one pot-economical total synthesis, a key step involves the Michael reaction of an aldehyde and a nitroalkene, catalyzed by a diphenylprolinol silyl ether. researchgate.net This reaction proceeds with excellent diastereoselectivity, establishing the stereochemistry at two crucial carbon centers of the cyclopentane core. researchgate.net

The reaction involves the formation of an enamine intermediate from the aldehyde and the organocatalyst, which then undergoes a stereoselective Michael addition to the nitroalkene. researchgate.net This strategy allows for the efficient construction of a highly functionalized cyclopentanone precursor.

Organocatalytic Aldol (B89426) Reactions in Key Intermediate Formation

Organocatalytic aldol reactions have also proven to be a cornerstone in the synthesis of Latanoprost intermediates. semanticscholar.orgresearchgate.netchemicalbook.com A prominent example is the use of an organocatalytic aldol reaction to convert succinaldehyde into a key bicyclic enal intermediate. semanticscholar.orgresearchgate.netchemicalbook.com This intermediate is strategically primed for the subsequent attachment of the upper and lower side chains of the Latanoprost molecule. semanticscholar.orgresearchgate.netchemicalbook.com

Furthermore, a substrate-controlled intramolecular Mukaiyama aldol reaction has been utilized as a key step in a pot-economical total synthesis of Latanoprost. nih.govresearchgate.net This reaction, following an organocatalyst-mediated Michael reaction, facilitates the formation of a substituted cyclopentanone with high diastereoselectivity. researchgate.net The sequence of a Michael addition followed by an intramolecular aldol reaction provides a powerful method for the rapid assembly of the complex cyclopentane core of Latanoprost. unimi.itresearchgate.net

Convergent Synthesis Approaches for Complex Intermediates

A convergent approach for the synthesis of (15R)-latanoprost has been reported, which starts from the chiral precursor, Corey lactone diol. researchgate.net This strategy involves the elongation of the "a chain" (the carboxylic acid side chain) on the Corey lactone intermediate, followed by the attachment of a separately synthesized, enantiomerically pure "ω chain" (the lower side chain). researchgate.net

Another convergent retrosynthetic analysis of Latanoprost involves the preparation of a key substituted cyclopentanone intermediate. nih.gov The α-side chain is then introduced through a vinyl cuprate addition, followed by a cis-selective olefin metathesis to complete the carbon skeleton. nih.gov This fragment-coupling approach allows for the late-stage introduction of the complex side chains, which is a hallmark of convergent synthesis.

Pot-Economical and Streamlined Synthetic Protocols

The synthesis of Latanoprost has been significantly streamlined through the application of multi-step, one-pot procedures. In one highly efficient synthesis, Latanoprost was produced in a "six-pot" sequence with a total yield of 24%. nih.govrsc.orgresearchgate.net This approach consolidates numerous individual transformations into a few vessels. For example, one pot in this sequence involves three distinct reactions: an olefin metathesis, subsequent protection of the resulting alcohol with a tert-butyldimethylsilyl (TBS) group, and finally, a hydrogenolysis reaction. nih.gov This one-pot, three-step transformation was achieved in a 67% yield. nih.gov Another pot in the sequence accomplishes a cis-selective olefin metathesis, a diastereoselective ketone reduction, and a final deprotection to afford Latanoprost in 75% yield over the three steps. nih.gov

Below is a table detailing the sequence of reactions in two of the pots from this synthesis.

Pot NumberReaction SequenceKey ReagentsIntermediate Formed
Pot 2 1. Olefin Metathesis2. TBS Protection3. HydrogenolysisGrubbs Catalyst, TBSOTf, Pd(OH)₂/C, H₂Aldehyde 7
Pot 6 1. Olefin Metathesis2. Ketone Reduction3. DeprotectionGrubbs Catalyst, L-selectride®, HClLatanoprost (1)

This table illustrates how multiple, distinct chemical transformations are performed sequentially in a single reaction vessel to improve synthetic efficiency.

Reducing the total number of steps in a synthesis is paramount for practicality and industrial viability. Organocatalysis has enabled remarkably concise routes to Latanoprost and its analogs. One such pathway synthesizes Latanoprost in just eight steps, and the related drug Bimatoprost in seven steps. researchgate.netnih.gov The cornerstone of this approach is an organocatalytic aldol reaction of succinaldehyde, which forms a key bicyclic enal intermediate. researchgate.netnih.gov This intermediate is strategically primed for the sequential attachment of the upper and lower side chains required to complete the molecule. researchgate.netnih.gov

The following table compares the step counts of various synthetic approaches to Latanoprost.

Synthetic ApproachKey IntermediateTotal StepsOverall Yield
Organocatalysis via Bicyclic EnalBicyclic Enal830-42% (from lactone) researchgate.net
Six-Pot SynthesisMethylenecyclopentanone6 Pots24% nih.govrsc.orgresearchgate.net
Convergent Phenylsulfone RoutePhenylsulfone Intermediate816.9% researchgate.net

This table highlights the efficiency of modern synthetic pathways, which significantly reduce the number of steps required to produce Latanoprost.

Exploration of Novel Reaction Pathways and Reagents

The quest for improved syntheses of Latanoprost intermediates continues to drive innovation in reaction methodology. A significant area of exploration is organocatalysis, which avoids the use of metal-based reagents. Key reactions that have been successfully implemented include the diphenylprolinol silyl ether-mediated Michael reaction, which proceeds with excellent diastereoselectivity. nih.gov Furthermore, substrate-controlled Mukaiyama intramolecular aldol reactions have been employed to construct the cyclopentanone core with high stereochemical precision. nih.govresearchgate.net

The development of novel reagents and their application in the synthesis of prostaglandin analogs is also critical. For instance, in the synthesis of the related drug Tafluprost from a common phenylsulfone intermediate, the reagent Deoxo-Fluor is used to perform a key deoxydifluorination of a trans-13,14-en-15-one intermediate. nih.govdntb.gov.ua Additionally, enzymatic transformations, such as the use of Lipase Novozym 435 for selective transesterification, represent a novel and green approach to specific steps in the synthesis. chemicalbook.com These innovations in catalysis and reagent development are crucial for creating more efficient, selective, and sustainable methods for producing Latanoprost intermediates.

Stereochemical Control and Enantioselective Synthesis of Latanoprost Intermediates

Strategies for Achieving Absolute and Relative Stereocontrol

The intricate three-dimensional architecture of latanoprost (B1674536) necessitates a robust synthetic approach that can reliably establish four contiguous stereocenters on the cyclopentane (B165970) ring and an additional chiral center on the ω-side chain. Modern synthetic strategies have moved beyond classical resolution methods, focusing on asymmetric reactions that create the desired stereochemistry from the outset.

Key strategies that have proven effective include:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing the chiral cyclopentane core. thieme-connect.comresearchgate.netelsevierpure.com For instance, a domino Michael/Michael reaction catalyzed by a diphenylprolinol silyl ether derivative can construct the core cyclopentanone with excellent diastereo- and enantioselectivity. thieme-connect.comresearchgate.netelsevierpure.com This approach establishes the stereochemistry at C-12. nih.govrsc.org

Substrate-Controlled Reactions: In this approach, the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. A notable example is the substrate-controlled intramolecular Mukaiyama aldol (B89426) reaction, which proceeds with high diastereoselectivity to form a key substituted cyclopentanone intermediate. nih.govrsc.org

Asymmetric Allylation: The stereocenter at the C-15 position on the ω-side chain is often established using an enantioselective Krische allylation. nih.govrsc.orgresearchgate.net This method provides reliable control over the (R)-configuration required for biological activity.

Chemoenzymatic Synthesis: This approach utilizes enzymes for highly stereoselective transformations. For example, a one-pot, three-enzyme reaction using Pichia anomala can replace several synthetic steps, including a stereoselective C=O reduction, to yield optically pure intermediates. unimi.it

Asymmetric Synthesis Leveraging Chiral Precursors

An alternative and widely used strategy involves starting the synthesis from a molecule that already possesses the desired chirality. These "chiral precursors" serve as a stereochemical foundation upon which the rest of the latanoprost molecule is constructed.

The most classic and well-established chiral precursor for prostaglandin (B15479496) synthesis is the Corey lactone. nih.govresearchgate.netias.ac.in This bicyclic lactone contains the correct absolute stereochemistry for the cyclopentane core of prostaglandins (B1171923). The synthesis of latanoprost from Corey lactone diol involves a series of well-defined steps, including Swern oxidation, Wittig reaction, and allylic reduction. researchgate.netias.ac.in The inherent chirality of the Corey lactone guides the stereochemistry of subsequent transformations, making it a reliable starting point for asymmetric synthesis. ias.ac.in Efficient syntheses of the Corey lactone itself have been developed, including a one-pot method that yields the product in just 152 minutes with over 99% enantiomeric excess. researchgate.netelsevierpure.com

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources. D-mannitol is one such compound that has been utilized to create enantiomerically pure synthons for the ω-side chain of latanoprost. researchgate.net This approach ensures the correct stereochemistry of the side chain, which is then coupled with the cyclopentane core.

Diastereoselective Transformations in Key Intermediate Steps

Once the basic framework and absolute stereochemistry are established, controlling the relative stereochemistry in subsequent steps is crucial. This is particularly important for the C-15 hydroxyl group and for separating any diastereomers that may form during the synthesis.

The C-15 hydroxyl group in latanoprost must have the (R)-configuration for optimal biological activity. The corresponding (S)-isomer, 15(S)-latanoprost, is a common impurity. researchgate.netsigmaaldrich.com

Several methods are used to control this stereocenter:

Stereoselective Reduction: A key step in many syntheses is the reduction of a 15-keto prostaglandin intermediate (e.g., 15-ketolatanoprost). medchemexpress.com Reagents like Lithium Selectride are used for the chemoselective reduction of the ketone to the desired (R)-alcohol. unimi.it Chemoenzymatic methods using yeasts like Pichia anomala also provide high stereoselectivity in this reduction. unimi.it

Asymmetric Allylation: As mentioned earlier, methods like the Krische allylation introduce the C-15 alcohol and its adjacent carbon atoms with the correct stereochemistry from the beginning. nih.govrsc.org

Inhibition of Inversion: An improved process focuses on preventing the inversion of the chiral center at the C-15 position during synthesis. This is achieved through the judicious use of a diol intermediate for double bond reduction prior to protecting the hydroxyl group. researchgate.net

Method Reagent/Catalyst Key Feature Stereochemical Outcome
Asymmetric AllylationKrische CatalystEnantioselective additionEstablishes C-15 (R)-configuration directly
Stereoselective ReductionLithium SelectrideChemoselective ketone reductionConverts 15-keto to 15-(R)-hydroxyl
Chemoenzymatic ReductionPichia anomalaBiocatalytic reductionHighly stereoselective conversion to 15-(R)-hydroxyl

Despite careful stereocontrol, small amounts of diastereomeric impurities are often formed during the synthesis. The most common of these are 15(S)-latanoprost and 5,6-trans-latanoprost. researchgate.netakjournals.comnih.gov It is critical to separate these from the final active pharmaceutical ingredient.

High-performance liquid chromatography (HPLC) is the primary method used for this separation. researchgate.netakjournals.comakjournals.com

Normal-Phase HPLC: A method using an NH2 column with a mobile phase of heptane-2-propanol-acetonitrile has been developed for the baseline separation of latanoprost from its 15(S) and 5,6-trans isomers. researchgate.netakjournals.comakjournals.com

Reversed-Phase HPLC: While generally considered less suitable, specific reversed-phase methods have been developed. nih.gov One such method uses a combined system of chiral and cyano columns to resolve latanoprost from its enantiomer and other related substances. nih.gov

The development of these analytical methods is crucial for ensuring the purity and quality of the final drug product. researchgate.net An improved synthesis has been reported that achieves excellent optical purity (de 99.9%) without the need for preparative HPLC, relying instead on the crystallization of a key hydroxyl intermediate. researchgate.net

Diastereomer Common Name Separation Method
15(S)-latanoprostImpurity INormal-Phase and Reversed-Phase HPLC
5,6-trans-latanoprostImpurity IINormal-Phase and Reversed-Phase HPLC

Role of Chiral Catalysis in Intermediate Stereocontrol

The synthesis of Latanoprost, a prostaglandin F2α analogue, presents a significant challenge in controlling its complex stereochemistry, which features multiple chiral centers. Chiral catalysis has emerged as a powerful strategy to address this challenge, enabling the enantioselective and diastereoselective formation of key intermediates. This section details the pivotal role of various chiral catalysts in establishing the correct stereochemistry during the synthesis of Latanoprost intermediates.

Organocatalysis, in particular, has been instrumental in the asymmetric synthesis of the core cyclopentane structure of Latanoprost researchgate.netelsevierpure.com. One of the key reactions is the asymmetric domino Michael/Michael reaction, which constructs the core substituted cyclopentanone derivative with nearly optically pure form elsevierpure.comdntb.gov.uaresearchgate.netresearchgate.net. This reaction, often catalyzed by compounds like diphenylprolinol silyl ether, affords chiral substituted cyclopentane frameworks with excellent diastereo- and enantioselectivities researchgate.netresearchgate.net.

In a notable total synthesis of Latanoprost, the stereochemistry at the C12 position was controlled by an organocatalytic reaction nih.gov. This synthesis utilized an organocatalyst-mediated Michael reaction of an aldehyde and a nitroalkene, which proceeded with high diastereoselectivity nih.govrsc.org. This step was followed by a substrate-controlled intramolecular Mukaiyama aldol reaction to form a key substituted cyclopentanone nih.gov.

Another critical stereocenter is at the C15 position of the ω-side chain. The control of this center has been effectively achieved through enantioselective allylation reactions. For instance, an enantioselective Krische allylation was employed at the beginning of a multi-pot synthesis of Latanoprost to establish the C15 stereochemistry with high enantiomeric excess nih.govrsc.orgresearchgate.netrsc.org. This transfer hydrogenative carbon-carbon bond formation avoids the use of preformed organometallic reagents wikipedia.org.

The following tables summarize key research findings on the use of chiral catalysis to control the stereochemistry of Latanoprost intermediates.

Table 1: Chiral Catalysis in the Formation of the ω-Side Chain

Reaction TypeCatalystSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Krische AllylationIridium-based catalyst3-phenylpropanolAllyl alcohol intermediate8896 nih.govrsc.org

Table 2: Chiral Catalysis in the Construction of the Cyclopentane Core

Reaction TypeCatalystKey Intermediate FormedDiastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Organocatalyst-mediated Michael Reaction / Mukaiyama Aldol ReactionDiphenylprolinol silyl ether derivativeSubstituted methylenecyclopentanone97.3:2.7>99 nih.gov
Asymmetric Domino Michael/Michael ReactionDiphenylprolinol silyl etherSubstituted cyclopentanone derivative->99 researchgate.netelsevierpure.comdntb.gov.ua

These examples highlight the indispensable role of chiral catalysis in the modern synthetic routes to Latanoprost. By providing high levels of stereocontrol at crucial steps, these catalytic methods enable the efficient and enantioselective production of complex intermediates, paving the way for the synthesis of the final active pharmaceutical ingredient.

Key Latanoprost Intermediate Compounds: Structure and Derivatization

Corey Lactone Benzoate (B1203000) and its Analogues

The Corey lactone, a bicyclic lactone, is a cornerstone intermediate in the synthesis of numerous prostaglandins (B1171923), including Latanoprost (B1674536). google.comnih.gov Its stereochemistry is well-defined, providing the required configuration at multiple chiral centers on the cyclopentane (B165970) ring. google.com The commercially available Corey lactone diol is often protected, with the benzoate ester being a common and historically significant variant. google.comunimi.it The (-)-Corey lactone benzoate serves as a primary starting material in many conventional synthetic routes. unimi.itresearchgate.net

The primary alcohol of the Corey lactone is typically oxidized to an aldehyde, known as the Corey aldehyde. google.comresearchgate.net This aldehyde is the crucial electrophilic center for the introduction of the ω-side chain, often accomplished through a Horner-Wadsworth-Emmons reaction. google.comunimi.itresearchgate.net Analogues of the Corey lactone benzoate, such as those with a p-phenyl-benzoyl (PPB) protecting group, are also utilized in synthesis. google.com The choice of protecting group is critical as it must be stable through several reaction steps and be selectively removable at a later stage. google.com For instance, the benzoyl group on the cyclopentane ring hydroxyl can be removed using potassium carbonate in methanol. researchgate.net

Compound NameRole in Latanoprost SynthesisKey Reaction(s)
(-)-Corey Lactone BenzoateStarting material for building the Latanoprost core structure. unimi.itresearchgate.netOxidation to Corey aldehyde. google.comresearchgate.net
Corey Aldehyde (Benzoated)Electrophile for ω-side chain attachment. google.comHorner-Wadsworth-Emmons reaction. google.comunimi.it
Corey Lactone p-Phenyl-benzoate (PPB)Alternative protected starting material. google.comSimilar pathway to the benzoate analogue.

Ketoprostaglandin Intermediates

Following the attachment of the ω-side chain to the Corey aldehyde, a key ketoprostaglandin intermediate is formed. unimi.it This intermediate is characterized by an α,β-unsaturated ketone functionality within the newly introduced side chain. google.comgoogle.com For example, the Horner-Wadsworth-Emmons condensation of the Corey aldehyde with dimethyl-(2-oxo-4-phenylbutyl)phosphonate yields such a ketoprostaglandin enone intermediate. researchgate.net

The stereoselective reduction of the C-15 keto group in this intermediate is one of the most critical steps in the synthesis of Latanoprost, as it establishes the correct (S)-hydroxyl configuration in the ω-chain. researchgate.netgoogle.com Various reducing agents are employed to achieve this, with (-)-diisopinocampheyl chloroborane (B76620) being noted for its high selectivity towards the desired S-isomer. researchgate.netgoogle.com Chemoenzymatic approaches have also been developed, utilizing enzymes from microorganisms like Pichia anomala to perform a stereoselective reduction of the C=O bond and a reduction of the C=C double bond, leading to saturated diol intermediates. unimi.it

Intermediate TypePrecursorKey TransformationResulting Structure
Ketoprostaglandin EnoneCorey Aldehyde, KetophosphonateHorner-Wadsworth-Emmons Reaction unimi.itα,β-unsaturated ketone on ω-side chain google.com
15-keto-prostaglandinKetoprostaglandin EnoneStereoselective Reduction researchgate.net(15S)-hydroxyl group on ω-side chain researchgate.net

Lactol Intermediates and their Formation (e.g., via DIBAL-H Reduction)

The introduction of the α-side chain in the Corey-based synthesis pathway necessitates the conversion of the lactone ring into a cyclic hemiacetal, known as a lactol. google.com This transformation is a pivotal step, as the resulting lactol is the direct precursor for the subsequent Wittig reaction that appends the α-chain. google.comresearchgate.net

This reduction is almost universally accomplished using diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78°C. google.comresearchgate.netresearchgate.net The careful control of reaction conditions is essential to prevent over-reduction to the diol. Numerous synthetic strategies focus on optimizing the yield of this specific lactone-to-lactol reduction step. google.com In some variations, hydroxyl groups on the cyclopentane ring and the ω-side chain are protected, for instance as tetrahydropyranyl (THP) ethers, before the DIBAL-H reduction is performed. researchgate.netresearchgate.net This protection strategy can improve yields and prevent unwanted side reactions. google.com

Bicyclic Enal Intermediates

This enal intermediate is a versatile building block, primed for the sequential attachment of both the lower (ω) and upper (α) side chains. researchgate.netsemanticscholar.orgfigshare.com The enal can be oxidized to a corresponding crystalline lactone, which allows for high enantiomeric purity (>99% ee) to be achieved for the final product. nih.govacs.org The hemiacetal form of the enal can also be converted to a more stable methyl acetal (B89532) or directly to the lactone via oxidation. researchgate.net This lactone intermediate then serves a similar role to the Corey lactone, undergoing reduction to a lactol before the introduction of the α-side chain. acs.org

Prostaglandin (B15479496) Phenylsulfone Intermediates

An alternative synthetic strategy involves the use of prostaglandin phenylsulfone intermediates. researchgate.net This method allows for the elongation of the α-chain on a derivative of the Corey lactone first, followed by the attachment of the ω-chain. researchgate.net A key intermediate in this pathway is a crystalline sulfone which facilitates purification. researchgate.net

This approach introduces a novel, enantiomerically pure ω-chain synthon, which helps to ensure that the undesired (15S)-diastereomer is not formed. researchgate.net The use of these sulfone intermediates represents a strategic variation in the sequence of bond formation, offering advantages in controlling stereochemistry and simplifying purification processes. researchgate.net

Hydroxylated Intermediates and their Modifications

Throughout the synthesis of Latanoprost, various hydroxylated intermediates are generated, requiring careful management through protection and deprotection steps. After the stereoselective reduction of the 15-keto group, a diol intermediate is formed with hydroxyl groups at the C-11 and C-15 positions. researchgate.net

These hydroxyl groups are often protected before subsequent reactions. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced using p-toluenesulfonic acid as a catalyst. researchgate.netresearchgate.net These THP ethers are stable under the conditions of the DIBAL-H reduction and the subsequent Wittig reaction. The final step of the synthesis involves the removal of these protecting groups, typically under acidic conditions, to yield the free hydroxyls of the Latanoprost molecule. researchgate.net In some synthetic variations, the saturation of the 13,14-double bond is carried out on a diol intermediate using a palladium-carbon catalyst before hydroxyl protection. researchgate.netresearchgate.net

Derivatization Studies for Synthetic Utility

The derivatization of intermediates serves multiple purposes in the synthesis of Latanoprost, primarily to enhance stability, facilitate purification, and control stereochemistry. The conversion of the bicyclic enal to a crystalline lactone is a prime example of derivatization to improve enantiomeric purity. researchgate.net

Structure-activity relationship studies have also driven the synthesis of various derivatives. For instance, analogues with different terminal ring structures on the ω-chain, such as phenyl, thiophene, and furan, have been prepared to investigate their pharmacological profiles. arvojournals.org Saturation of the 13,14-trans double bond to produce 13,14-dihydro analogues, like Latanoprost itself, was found to improve chemical stability. arvojournals.org Furthermore, the esterification of the terminal carboxylic acid of the α-chain to an isopropyl ester is a crucial final derivatization, converting the biologically active acid into its prodrug form, Latanoprost. ias.ac.in This esterification can be achieved using isopropyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is an indispensable tool for the analysis of Latanoprost and its intermediates due to its high resolution, sensitivity, and accuracy. It is widely used for separating complex mixtures, quantifying components, and resolving stereoisomers.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique for the analysis of Latanoprost intermediates. This method utilizes a nonpolar stationary phase, typically a C18 (octadecylsilane) column, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The mobile phase often consists of a mixture of acetonitrile and/or methanol with water or an aqueous buffer. akjournals.comjocpr.comresearchgate.net To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or formic acid are frequently incorporated to control the pH. akjournals.comjocpr.comsemanticscholar.org For instance, a mobile phase composed of a 70:30 (v/v) mixture of acetonitrile and water containing 0.1% v/v TFA, adjusted to pH 3.0, has been successfully used. akjournals.com Detection is typically carried out using a UV detector, with wavelengths around 210 nm or 205 nm being common, as Latanoprost and its intermediates have weak chromophores. akjournals.comjocpr.comnih.govakjournals.com

Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak areas of the unknown samples. researchgate.netijraps.in The method's sensitivity allows for the detection and quantification of impurities at very low levels, which is critical for quality control. nih.gov

Table 1: Example RP-HPLC Conditions for Latanoprost Analysis

ParameterConditionSource
Column Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) akjournals.com
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% TFA, pH 3.0 akjournals.com
Flow Rate 1.0 mL/min akjournals.comjocpr.comresearchgate.net
Detection UV at 205 nm akjournals.com
Injection Volume 50 µL akjournals.com
Column Temperature 25°C akjournals.com

Latanoprost possesses multiple chiral centers, leading to the possible formation of various stereoisomers during synthesis. As only the desired isomer possesses the therapeutic activity, resolving these isomers is a critical analytical challenge. Chiral column chromatography is the definitive method for this purpose. nih.gov

This technique employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers and diastereomers of Latanoprost intermediates. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used. mdpi.comchromatographyonline.com For example, a Chiracel OJ-RH column has been applied for the enantiomeric separation of prostaglandins. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, which have different interaction energies, leading to different retention times.

The mobile phase composition and column temperature are crucial parameters that must be optimized to achieve baseline separation (Resolution, R ≥ 1.5). mdpi.com A study on prostaglandin enantiomers found that a mobile phase of acetonitrile, methanol, and water (at pH 4) at varying ratios, with a column temperature of 25°C or 40°C, provided excellent resolution. mdpi.com The ability to separate isomers like 15(S)-latanoprost and 5,6-trans-latanoprost from the main compound is essential for ensuring the stereochemical purity of the final drug product. nih.govresearchgate.net

Both isocratic and gradient elution methods are developed for the analysis of Latanoprost intermediates.

Isocratic elution , where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity, speed, and reproducibility, making it suitable for routine quality control. akjournals.comnih.gov A simple isocratic method can achieve a run time of less than 3.5 minutes. akjournals.com

Gradient elution , where the mobile phase composition is changed over time, is employed for analyzing complex mixtures containing intermediates with a wide range of polarities. nih.govakjournals.comresearchgate.net This approach allows for the elution of both weakly and strongly retained components in a single run with good resolution. akjournals.com

Method development involves a systematic optimization of chromatographic parameters such as the type of stationary phase, mobile phase composition (organic solvent ratio, pH, additives), flow rate, and column temperature to achieve the desired separation. akjournals.comjocpr.com

Once developed, the analytical method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. semanticscholar.orgnih.govjetir.org Validation confirms that the method is suitable for its intended purpose. Key validation parameters include:

Linearity : The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficients (r²) are typically expected to be ≥ 0.999. semanticscholar.orgnih.gov

Accuracy : The closeness of the test results to the true value, often assessed through recovery studies. semanticscholar.orgnih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. semanticscholar.orgjetir.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govjetir.org

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govakjournals.comjetir.org

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.orgjetir.org

Table 2: Typical Validation Parameters for a Latanoprost HPLC Method

ParameterTypical Value/RangeSource
Linearity (r²) ≥ 0.999 semanticscholar.orgnih.gov
Accuracy (% Recovery) 98.0% - 102.0% nih.gov
LOD 0.003 µg/mL - 1.0 µg/mL akjournals.com
LOQ 0.019 µg/mL - 2.5 µg/mL researchgate.netakjournals.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the chemical structure of Latanoprost intermediates and confirming their identity. These methods provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including Latanoprost intermediates.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. researchgate.netgoogle.com

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. google.com

For a known Latanoprost intermediate, the NMR spectra can be used to confirm its identity by comparing the observed chemical shifts and coupling constants with those of a reference standard. For novel intermediates or impurities, 2D NMR techniques can be employed to piece together the complete molecular structure. For example, the ¹³C NMR spectrum of a key intermediate might show signals corresponding to the ester carbonyl carbon (around 177.8 ppm), aromatic carbons (125-142 ppm), and various aliphatic carbons in the prostaglandin core structure. google.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and shows characteristic absorption bands for different functional groups.

For Latanoprost and its intermediates, IR spectroscopy can confirm the presence of key structural features. researchgate.net The spectrum of Latanoprost, for instance, shows characteristic peaks for:

O-H stretching : A broad band around 3374 cm⁻¹, indicative of the hydroxyl groups. researchgate.net

C-H stretching : Peaks around 2933 cm⁻¹ from the aliphatic C-H bonds. researchgate.net

C=O stretching : A strong, sharp peak around 1729 cm⁻¹ corresponding to the ester carbonyl group. researchgate.net

O-H bending : A peak around 1455 cm⁻¹. researchgate.net

By analyzing the IR spectrum of an intermediate, chemists can verify that the desired chemical transformations have occurred (e.g., the appearance or disappearance of a carbonyl or hydroxyl group) during the synthesis.

Analytical Scrutiny of Latanoprost Intermediates: A Deep Dive into Mass Spectrometry, Purity Profiling, and Sample Preparation

The synthetic pathway to Latanoprost, a prostaglandin F2α analogue crucial in the management of glaucoma and ocular hypertension, involves a series of complex chemical transformations. Ensuring the purity and quality of the final active pharmaceutical ingredient (API) necessitates rigorous analytical control of its synthetic intermediates. This article focuses exclusively on the critical analytical methodologies employed for Latanoprost intermediates, with a specific emphasis on mass spectrometry, purity profiling, and sample preparation techniques.

Process Development and Optimization in Latanoprost Intermediate Synthesis

Reaction Condition Optimization for Yield and Selectivity

The synthesis of Latanoprost (B1674536) involves several key transformations where reaction conditions are meticulously optimized to maximize yield and achieve the desired stereoselectivity. Key areas of optimization include stereoselective reductions and Wittig reactions.

One critical step is the stereoselective reduction of a key ketoprostaglandin intermediate to establish the correct stereochemistry at the C-15 hydroxyl group. In a chemoenzymatic approach, the biotransformation of the 15-ketoprostaglandin intermediate using the yeast Pichia anomala has been optimized. By systematically varying parameters such as temperature, pH, cell concentration, and co-substrate, researchers were able to significantly improve both the yield and the diastereomeric excess (d.e.) of the desired saturated intermediate. The optimal conditions for this biotransformation are detailed in the table below. google.com

Table 1: Optimization of Chemoenzymatic Reduction of a 15-Ketoprostaglandin Intermediate google.com

Parameter Optimized Value Outcome
Temperature 28 °C 82% yield
pH 7.0 97% d.e.
Substrate Concentration 1 g/L -
Co-substrate 1.5 g/L fumaric acid -

Another pivotal reaction in the synthesis is the Wittig reaction, used to introduce the alpha-side chain. The efficiency of this reaction is highly dependent on the choice of base and the stoichiometry of the reagents. In one study, potassium amylate was identified as the most suitable base for generating the ylide. Further optimization revealed that increasing the equivalents of both the Wittig salt and the base led to an improved yield. The optimal conditions were found to be 4.0 equivalents of the Wittig salt and 8.0 equivalents of potassium tert-amylate. researchgate.net

Purification Strategies for Intermediates

Crystallization is a highly effective and economical method for purifying solid intermediates, offering the potential for high purity in a single step. In the synthesis of Latanoprost, several key intermediates have been successfully purified through crystallization from various organic solvents. This method is particularly advantageous as it can be readily scaled up for industrial production. For instance, certain novel intermediates in a patented Latanoprost synthesis were amenable to purification by crystallization. google.com The table below summarizes examples of Latanoprost intermediates purified by crystallization. google.com

Table 2: Examples of Latanoprost Intermediates Purified by Crystallization google.com

Intermediate Crystallization Solvent System Melting Point (°C)
Compound [4a] Methanol -
Compound [5a] Ethyl acetate (B1210297) / Isopropyl ether 126-128
Compound [6a] Hexane / Ether 81-83
Compound [9a] Hexane / Ethyl acetate (4:1 v/v) 103-105

Furthermore, the 1,9-lactones of prostaglandins (B1171923), including Latanoprost, are crystalline compounds. This property can be exploited to effectively remove the undesired 5,6-trans isomer to a level below 0.1% through crystallization, a significant advantage in achieving high isomeric purity. nih.govmdpi.com

Chromatographic techniques are indispensable for the purification of non-crystalline intermediates or for the removal of closely related impurities that are difficult to separate by other means. Column chromatography on silica (B1680970) gel is a widely used method in the synthesis of Latanoprost intermediates. google.com The choice of eluent is critical for achieving good separation. For example, a residue containing a Latanoprost intermediate was purified by column chromatography on silica gel using a hexane/ethyl acetate (1:5 v/v) mixture. google.com In another instance, after reduction of a lactone moiety, the resulting lactol was purified using column chromatography. google.com

While effective, chromatographic purification can be costly and time-consuming, particularly on an industrial scale. Therefore, developing strategies to avoid or minimize the use of chromatography is a key goal in process development. An improved process for the synthesis of Latanoprost has been developed that achieves excellent optical purity without the need for preparative HPLC. researchgate.net This process relies on the effective purification of a key hydroxyl intermediate through solvent crystallization. By carefully selecting the crystallization conditions, it is possible to isolate the intermediate in high purity, thereby eliminating the need for a subsequent chromatographic step. researchgate.net This approach not only simplifies the process but also reduces solvent consumption and production costs, making the synthesis more environmentally friendly and economically viable for large-scale production.

Scale-Up Considerations and Industrial Feasibility

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. A key consideration is the safety and manageability of the chemical reactions at a larger scale. For example, a known method for the reduction of a lactone intermediate in the Latanoprost synthesis utilizes diisobutylaluminum hydride (DIBAL-H) at extremely low temperatures (-72 to -80 °C). This reaction is highly exothermic and difficult to control on a large scale, posing significant safety risks. google.com To address this, an alternative process was developed that avoids these harsh conditions, thereby improving the industrial feasibility of the synthesis. google.com

Degradation Pathways and Stability of Latanoprost Intermediates

Influence of Environmental Factors on Intermediate Stability

The chemical integrity of the latanoprost (B1674536) intermediate is susceptible to various external conditions. Understanding the impact of these factors is essential for defining appropriate storage and handling protocols.

Temperature is a critical factor affecting the stability of the latanoprost intermediate. nih.gov While stable at refrigerated (4°C) and room temperatures (25°C) for at least 30 days, its degradation accelerates significantly at elevated temperatures. nih.govsemanticscholar.org Studies have shown that at 50°C, significant degradation occurs, with a calculated t90 (the time for 10% degradation) of 8.25 days. nih.govresearchgate.net At 70°C, this degradation is even more rapid, with a t90 of just 1.32 days. nih.govresearchgate.net

Another study quantified the degradation rate at different temperatures, finding it to be stable at 27°C. However, at 37°C and 50°C, the this compound degraded at rates of 0.15 μg/mL/day and 0.29 μg/mL/day, respectively. researchgate.netnih.gov These findings underscore the thermal lability of the molecule. semanticscholar.org

Table 1: Effect of Temperature on this compound Stability
Temperature (°C)ObservationDegradation Ratet90 (Time for 10% Degradation)Source
4Stable for 30 daysNot significant> 30 days nih.govsemanticscholar.org
25Stable for 30 daysNot significant> 30 days nih.govsemanticscholar.org
37Degradation measurable0.15 µg/mL/dayNot specified researchgate.netnih.gov
50Significant degradation0.29 µg/mL/day8.25 days nih.govresearchgate.netnih.gov
70Rapid degradationNot specified1.32 days nih.govresearchgate.net

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of the this compound. nih.govresearchgate.net Research indicates a pronounced sensitivity to UVB radiation, which causes rapid degradation of the compound. nih.govsemanticscholar.orgresearchgate.net UVA radiation was found to be less effective in causing degradation. nih.govresearchgate.net This photosensitivity necessitates that the intermediate be protected from light during storage and handling to maintain its chemical integrity. semanticscholar.org

The this compound is susceptible to pH-dependent hydrolysis, with degradation occurring under both acidic and alkaline conditions. nih.govmdpi.com The primary degradation product resulting from hydrolysis is latanoprost acid, which is formed through the cleavage of the isopropyl ester group. nih.gov

Forced degradation studies confirm that extreme pH conditions are a major cause of degradation. researchgate.net Under alkaline conditions, such as in the presence of 0.2 M NaOH, the hydrolysis of the ester is complete, leading to a 100% conversion to latanoprost acid. mdpi.com This highlights the instability of the ester linkage outside of a controlled pH range.

Oxidation is another identified pathway for the degradation of the this compound. nih.govresearchgate.net Forced degradation studies have shown that the compound is susceptible to oxidative stress. nih.gov A known oxidation product is 15-ketolatanoprost, which results from the oxidation of the C-15 hydroxyl group. nih.govresearchgate.net Other oxidative degradation products have also been identified, emphasizing the need to protect the intermediate from oxidizing agents. researchgate.net

Mechanistic Studies of Intermediate Degradation

Understanding the mechanisms behind the degradation of the this compound is crucial for developing stable formulations.

The principal mechanism of degradation for the this compound under many conditions is hydrolysis. nih.gov Latanoprost is an isopropyl ester prodrug designed to be hydrolyzed by esterase enzymes in the cornea to its biologically active carboxylic acid form. nih.govarvojournals.org This enzymatic hydrolysis is a rapid and efficient process within ocular tissues. arvojournals.org

Epimerization and Isomerization Pathways (e.g., 5,6-trans, 15-epi)

During the synthesis and storage of latanoprost and its advanced intermediates, stereochemical integrity is a critical quality attribute. Two significant isomerization pathways that can compromise the purity of the final product are the formation of the 5,6-trans isomer and the 15-epi isomer.

The isomerization of the cis double bond between carbons 5 and 6 to a trans configuration results in the formation of 5,6-trans-Latanoprost . This transformation can be influenced by factors such as exposure to acid, heat, and light. While this isomer is often considered an impurity in the final drug product, its formation can occur at intermediate stages of the synthesis if the molecule is subjected to harsh reaction or purification conditions.

Epimerization at the C-15 hydroxyl group leads to the formation of 15-epi-Latanoprost , also known as (15S)-Latanoprost. This diastereomer is a common process-related impurity in the synthesis of latanoprost. The inversion of the stereochemistry at this position can be catalyzed by various factors, including acidic or basic conditions and elevated temperatures. The presence of the 15-epi isomer is closely monitored during the manufacturing process, as it has different biological activity compared to the desired (15R)-Latanoprost.

IsomerCommon NameDescription
5,6-trans-Latanoprosttrans-LatanoprostAn isomer where the cis double bond between carbons 5 and 6 is converted to a trans configuration.
15-epi-Latanoprost(15S)-LatanoprostA diastereomer where the hydroxyl group at the C-15 position has an inverted stereochemistry (S configuration instead of R).

Oxidative Degradation Pathways

Oxidative degradation represents a significant pathway for the decomposition of latanoprost intermediates, particularly those with sensitive functional groups. The secondary alcohol at the C-15 position is susceptible to oxidation, which can lead to the formation of a ketone.

Forced degradation studies on latanoprost have shown that exposure to oxidative agents, such as hydrogen peroxide, can lead to significant degradation. researchgate.netsci-hub.st A primary oxidative degradation product is 15-keto-Latanoprost . This compound is formed by the oxidation of the C-15 hydroxyl group to a ketone. This transformation not only alters the chemical structure but also impacts the biological activity of the molecule. Intermediates in the latanoprost synthesis that already contain the C-15 hydroxyl group are vulnerable to this oxidative pathway if not handled under inert conditions or if exposed to oxidizing reagents. nih.gov

Identification of Degradation Products of Intermediates

The identification of degradation products is essential for controlling the quality of latanoprost. Forced degradation studies, which involve subjecting the compound to stress conditions like heat, light, acid, base, and oxidation, are employed to generate and identify potential degradation products. researchgate.netnih.govmdpi.com

Several analytical techniques are used to identify these products, with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) being a particularly powerful tool. researchgate.net

Key degradation products that have been identified in studies on latanoprost, and which are relevant to its late-stage intermediates, include:

Latanoprost acid : Formed by the hydrolysis of the isopropyl ester of latanoprost. This is a major degradant in aqueous solutions and can be formed under both acidic and alkaline conditions. nih.govmdpi.com

15-keto-Latanoprost : An oxidative degradation product resulting from the oxidation of the C-15 hydroxyl group. nih.gov

5,6-trans-Latanoprost : An isomer formed from the cis-trans isomerization of the double bond at the C5-C6 position. nih.gov

15-epi-Latanoprost : A diastereomer resulting from the epimerization of the C-15 hydroxyl group. nih.gov

In addition to these, other degradation products have been observed under forced degradation conditions, although their structures are not always fully elucidated. researchgate.netsci-hub.st

Degradation ProductFormation Pathway
Latanoprost acidHydrolysis
15-keto-LatanoprostOxidation
5,6-trans-LatanoprostIsomerization
15-epi-LatanoprostEpimerization

Future Research Directions in Latanoprost Intermediate Chemistry

Development of Greener Synthetic Routes and Sustainable Chemistry for Intermediates

The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental footprint. instituteofsustainabilitystudies.commdpi.com In the context of latanoprost (B1674536) intermediate synthesis, this translates to developing routes that are more atom-economical, utilize safer solvents, reduce waste, and employ renewable resources. acs.orgnih.gov

The principles of green chemistry are being applied to create more sustainable synthetic pathways for prostaglandin (B15479496) intermediates. The focus is on maximizing the incorporation of all materials used in the process into the final product (atom economy), using less hazardous chemical syntheses, and designing for energy efficiency. instituteofsustainabilitystudies.comnih.gov The use of water as a solvent, where feasible, is a key goal due to its non-toxic and non-flammable nature. mdpi.com

Table 1: Comparison of Traditional vs. Chemoenzymatic Synthesis Steps for Prostaglandin Intermediates
AspectTraditional Synthetic RoutesChemoenzymatic Routes
Key IntermediateCorey LactoneBromohydrin (Corey Lactone equivalent) nih.govresearchgate.net
Number of Steps to IntermediateTypically 4 or more steps nih.gov2 steps nih.govresearchgate.net
Overall Steps to Prostaglandin F2αOften lengthy, e.g., 8 steps from a dichloro precursor nih.gov5 steps on a 10-gram scale nih.gov
Reaction ConditionsOften require harsh reagents and protecting groupsMild conditions, high enantioselectivity nih.gov
SustainabilityGenerates more wasteMore cost-efficient and environmentally benign nih.govbohrium.com

Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The stereochemical complexity of latanoprost necessitates highly selective catalytic systems. Future research is heavily invested in discovering and optimizing catalysts that can control the formation of multiple chiral centers in a single step with high efficiency.

Organocatalysis has emerged as a powerful tool in prostaglandin synthesis. nih.gov Researchers have developed concise syntheses of latanoprost and related analogues using organocatalytic reactions, such as the proline-catalyzed aldol (B89426) cascade of succinaldehyde, to create key bicyclic enal intermediates. nih.govnih.govresearchgate.netbris.ac.uk This approach can significantly shorten synthetic sequences, with syntheses of latanoprost being achieved in as few as eight steps. nih.govresearchgate.net The use of non-toxic, readily available organocatalysts like proline makes these routes more sustainable. nih.govu-tokyo.ac.jp Pot-economical syntheses, where multiple reactions are carried out in a single vessel, further enhance efficiency by minimizing waste and purification steps. nih.govrsc.orgrsc.org

In addition to organocatalysis, transition metal-catalyzed reactions continue to be a major focus. Methods such as metal-catalyzed metathesis are being explored for the synthesis of prostaglandin analogues and their intermediates. google.com For example, Z-selective cross-metathesis has been used to introduce challenging side chains with high stereoselectivity. nih.gov Nickel-catalyzed cross-couplings are also being employed in innovative chemoenzymatic routes. nih.gov The development of stereoretentive metathesis catalysts offers exceptional control over alkene geometry, which is crucial for the biological activity of the final prostaglandin analogue. caltech.eduproquest.com

Table 2: Advances in Catalytic Systems for Latanoprost Intermediate Synthesis
Catalytic SystemKey Reaction TypeAdvantagesExample Intermediate
Organocatalysis (e.g., Proline)Aldol Cascade Reaction nih.govnih.govHigh enantioselectivity (>99% ee), fewer steps, reduced cost nih.govresearchgate.netBicyclic enal nih.govnih.govresearchgate.net
Transition Metal Catalysis (e.g., Ruthenium)Ring-Closing/Cross-Metathesis google.comnih.govConvergent, high stereoselectivity (Z-selectivity) nih.govCyclopentane (B165970) ring with side chains google.com
Transition Metal Catalysis (e.g., Nickel)Ueno-Stork-type dicarbofunctionalization, Cross-coupling nih.govnih.govFormation of key C-C bonds and stereocenters nih.govLipid chain attachment to cyclopentane core nih.gov

Advanced Analytical Tools for Real-time Process Monitoring and Control

To ensure the quality and consistency of latanoprost intermediates, there is a growing emphasis on implementing advanced analytical tools for real-time monitoring and control of the manufacturing process. This approach, known as Process Analytical Technology (PAT), aims to build quality into the product by design (Quality by Design, QbD). mt.comhamiltoncompany.compharmanow.live

PAT utilizes a range of in-line or on-line analytical techniques to monitor Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the intermediate. mt.comhamiltoncompany.com Spectroscopic methods are particularly promising for this purpose. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, coupled with fiber-optic probes, can provide real-time information on reaction kinetics and the concentration of reactants, intermediates, and products without the need for sampling. jascoinc.com Other spectroscopic tools like UV/Vis, Raman, and fluorescence spectroscopy are also being explored for real-time bioprocess monitoring. mdpi.com

The data generated from these tools can be used to develop a deeper understanding of the reaction mechanism and to implement immediate control actions to prevent deviations from the desired process conditions. pharmanow.livelongdom.org This leads to improved process robustness, higher yields, and consistent product quality, while also reducing the need for extensive end-product testing. nih.gov

Table 3: Process Analytical Technology (PAT) Tools for Synthesis Monitoring
Analytical ToolInformation ProvidedApplication in Intermediate Synthesis
FTIR SpectroscopyReal-time concentration of reactants, intermediates, products; reaction kinetics jascoinc.comMonitoring key bond formations and functional group transformations.
Raman SpectroscopyChemical structure and composition, polymorphismEnsuring correct crystalline form of intermediates.
UV/Vis SpectroscopyConcentration of specific chromophores mdpi.comMonitoring reactions involving conjugated systems.
Mass Spectrometry (e.g., EESI-MS)Real-time identification of reaction components and intermediates researchgate.netValidating proposed reaction mechanisms and optimizing reaction times. researchgate.net

Exploration of New Structural Motifs for Prostaglandin Analogues through Intermediate Synthesis

The versatile intermediates developed for latanoprost synthesis also serve as scaffolds for creating novel prostaglandin analogues with potentially improved therapeutic profiles. Research in this area focuses on modifying the core structure and the side chains to explore structure-activity relationships (SAR). nih.govjst.go.jp

By systematically altering the structure of key intermediates, chemists can synthesize a library of new analogues. For example, replacing parts of the omega-chain with a phenyl group, as seen in latanoprost, was a key discovery that improved the therapeutic index compared to natural PGF2α. nih.gov Further modifications, such as adding substituents to this phenyl ring, have been shown to influence biological activity. nih.gov

The development of concise and efficient synthetic routes to key intermediates, such as the bicyclic enal, facilitates the rapid exploration of related chemical structures. nih.gov This allows medicinal chemists to investigate how changes in the length and composition of the alpha and omega side chains, as well as modifications to the cyclopentane core, affect receptor binding and therapeutic efficacy. jst.go.jpyoutube.com The goal is to design new prostaglandin analogues with enhanced tissue selectivity, improved metabolic stability, and potentially new therapeutic applications beyond glaucoma. nih.gov

Q & A

Basic: What are the critical intermediates in latanoprost synthesis, and how are their yields optimized during multi-step processes?

The synthesis of latanoprost involves intermediates such as latanoprost lactone diol and 15-keto latanoprost , which are pivotal for constructing its prostaglandin backbone. For example, lactone diol serves as a precursor in cross-metathesis reactions, with yields optimized by selecting stable intermediates (e.g., intermediate XX in achieves 81% yield via scalable routes) . Advanced purification techniques (e.g., column chromatography) and reaction condition adjustments (e.g., temperature, catalyst loading) are critical for minimizing side products .

Basic: What analytical methods are recommended to confirm the identity and purity of novel latanoprost intermediates?

For novel intermediates, use:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on characteristic peaks (e.g., lactone protons in lactone diol at δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) to assess purity (>98% threshold for pharmaceutical-grade intermediates) .
  • Mass Spectrometry (MS) to verify molecular weight (e.g., lactone diol: MW 304.38 g/mol) .

Advanced: How can conflicting data on the ocular surface toxicity of latanoprost intermediates be resolved in preclinical models?

Conflicting toxicity reports (e.g., vs. clinical observations) require:

  • Standardized in vivo protocols : Control variables like dosing frequency (e.g., 4x daily in mice vs. 1x in humans) and duration (e.g., 1–2 weeks vs. long-term studies) .
  • Biomarker analysis : Quantify inflammatory cytokines (IL-6, TNF-α) in tear fluid to objectively compare toxicity .
  • Meta-analysis : Apply PRISMA guidelines to aggregate preclinical data while avoiding non-randomized comparisons (see for common statistical pitfalls) .

Advanced: What experimental designs are suitable for evaluating the dual mechanisms of latanoprost derivatives (e.g., nitric oxide donation and FP receptor agonism)?

For compounds like latanoprostene bunod ( ):

  • In vitro assays : Measure cGMP accumulation (via ELISA) in HEK293 cells to quantify nitric oxide signaling (EC₅₀ = 9.2 μM) .
  • Ex vivo trabecular meshwork models : Assess conventional aqueous humor outflow using perfusion cultures .
  • Comparative in vivo studies : Use laser-induced ocular hypertension models in primates to compare IOP reduction against monotherapy controls .

Basic: How should researchers document synthetic procedures for latanoprost intermediates to ensure reproducibility?

Follow Beilstein Journal guidelines :

  • Include detailed reaction conditions (solvent, catalyst, temperature) and characterization data (NMR, HPLC) for up to five intermediates in the main text .
  • Provide supplementary files for additional compounds (e.g., crystallography data, extended chromatograms) with hyperlinked references in the manuscript .

Advanced: What statistical approaches address variability in drug-release studies of latanoprost-loaded contact lenses?

Use ANOVA with Holm-Sidak post hoc tests to compare release rates across lens materials (e.g., silicone hydrogel vs. etafilcon A). Report mean ± SD from ≥3 independent experiments (). For non-linear diffusion kinetics, apply Fickian model adjustments to account for dilution effects .

Basic: How are oxidation byproducts like 15-keto latanoprost monitored during intermediate storage?

  • Stability studies : Store intermediates at -80°C in inert solvents (e.g., acetonitrile) and test degradation via HPLC at intervals (0, 3, 6 months) .
  • Forced degradation : Expose intermediates to heat/light and quantify byproducts using LC-MS .

Advanced: What mixed-methods approaches integrate quantitative and qualitative data in latanoprost formulation research?

Example framework ( ):

  • Quantitative : Randomized controlled trial comparing IOP reduction between formulations (primary endpoint).
  • Qualitative : Semi-structured interviews with clinicians on formulation usability (thematic analysis).
  • Triangulation : Merge datasets to identify discrepancies (e.g., efficacy vs. usability barriers) .

Advanced: How can meta-analyses avoid biases when comparing latanoprost with other prostaglandin analogs?

  • Adhere to PRISMA guidelines : Use only between-group comparisons (e.g., mean IOP difference) from randomized trials, avoiding pooled within-group data ().
  • Sensitivity analysis : Exclude studies with high risk of bias (e.g., non-blinded designs) .

Basic: What in vitro models are validated for studying latanoprost intermediate permeability?

  • Corneal epithelial models : Use stratified HCE-T cells to simulate transcorneal diffusion ().
  • Franz diffusion cells : Measure flux across excised rabbit corneas, ensuring sink conditions (pH 7.4, 34°C) .

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